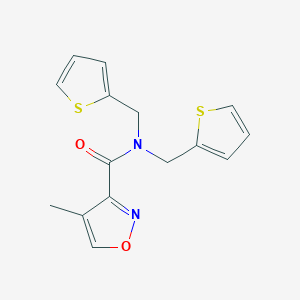![molecular formula C17H19ClN2O3S2 B7431605 5-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide](/img/structure/B7431605.png)
5-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide is a chemical compound that is widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields. This compound is also known as MLN4924 and is a potent inhibitor of NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation and cell cycle progression.
Mécanisme D'action
The mechanism of action of MLN4924 is based on its ability to inhibit NAE, which is responsible for activating the ubiquitin-like protein NEDD8. This protein is then conjugated to cullin-RING ligases (CRLs), which are involved in the degradation of various proteins. Inhibition of NAE by MLN4924 leads to the accumulation of NEDD8 and subsequent inhibition of CRLs, resulting in the accumulation of various proteins that are targeted for degradation.
Biochemical and Physiological Effects:
MLN4924 has been found to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and the activation of DNA damage response pathways. MLN4924 has also been shown to induce the accumulation of various proteins, including p21, p27, and p53, which are involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MLN4924 in lab experiments include its potency, specificity, and ability to inhibit NAE in a reversible manner. However, the limitations of using MLN4924 include its potential toxicity and off-target effects, as well as the need for careful optimization of experimental conditions to achieve optimal results.
Orientations Futures
There are several future directions for research on MLN4924, including the development of more potent and specific NAE inhibitors, the identification of biomarkers for predicting response to MLN4924 treatment, and the investigation of its potential use in combination with other cancer therapies. Additionally, further studies are needed to explore the potential applications of MLN4924 in other fields, such as neurodegenerative diseases and infectious diseases.
Méthodes De Synthèse
The synthesis of 5-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide involves several steps, including the reaction of 5-chloro-2-nitrobenzoic acid with 4-(4-methylpiperidin-1-yl)benzene-1-sulfonamide, followed by reduction of the nitro group to an amine and subsequent coupling with thiophene-3-carboxylic acid. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
MLN4924 has been extensively studied in various scientific fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, MLN4924 has shown promising results in inhibiting the growth of various cancer cell lines and inducing apoptosis. In neurodegenerative diseases, MLN4924 has been found to protect neurons from degeneration and improve cognitive function. In infectious diseases, MLN4924 has been shown to inhibit the replication of viruses such as hepatitis B and C.
Propriétés
IUPAC Name |
5-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-12-6-8-20(9-7-12)25(22,23)15-4-2-14(3-5-15)19-17(21)13-10-16(18)24-11-13/h2-5,10-12H,6-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITBFANVIRMVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CSC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(4-chlorophenyl)cycloheptyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B7431525.png)
![2-[(3,4-dichlorophenyl)methyl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431531.png)
![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431540.png)
![2-[(3,4-dichlorophenyl)methyl]-N-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431542.png)


![N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431562.png)

![2-[(3,4-dichlorophenyl)methyl]-N-([1,3]dioxolo[4,5-b]pyridin-6-ylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431577.png)
![(4-Methylfuran-3-yl)-[2-[1-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]ethyl]morpholin-4-yl]methanone](/img/structure/B7431598.png)
![[3-(4,6-Dimethylpyrimidin-2-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl]-(furan-2-yl)methanone](/img/structure/B7431613.png)
![5-[(3aS,6aR)-5-(furan-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B7431622.png)
![N-[3-[[(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclobutyl]furan-2-carboxamide](/img/structure/B7431624.png)

